5-Biphenyl-3-yl-2H-tetrazole
Overview
Description
5-Biphenyl-3-yl-2H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Mechanism of Action
- Interaction : The tetrazole ring in 5-Biphenyl-3-yl-2H-tetrazole acts as a bioisosteric substituent for the carboxylic acid functional group . It mimics the acidic properties of carboxylic acids.
- Biological Stability : Unlike carboxylic acids, tetrazoles are metabolically more stable, making them resistant to degradation .
- Inhibition : For example, antifungal drugs like oteseconazole and quilseconazole inhibit the fungal enzyme cytochrome P450 through their tetrazole moiety .
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function or activity of the interacting biomolecules .
Cellular Effects
Some studies have shown that tetrazole derivatives can exhibit cytotoxic effects on certain human cancer cell lines . These effects may be due to the influence of the compound on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Biphenyl-3-yl-2H-tetrazole is not well-established. It is known that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids in biochemical reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that tetrazoles are resistant to biological degradation , suggesting that this compound may exhibit stability over time
Metabolic Pathways
Tetrazoles are known to act as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may interact with enzymes or cofactors in certain metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Biphenyl-3-yl-2H-tetrazole typically involves the [3+2] cycloaddition reaction between an organic nitrile and sodium azide. One common method includes the use of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for about 12 hours . Another approach involves the diazotization of amidrazones, which are prepared from imidates and hydrazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of heterogeneous catalysts and microwave-assisted synthesis are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Biphenyl-3-yl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
5-Biphenyl-3-yl-2H-tetrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar in structure but lacks the biphenyl moiety.
5-(4’-Methylbiphenyl-2-yl)-2H-tetrazole: Contains a methyl group on the biphenyl ring, which can alter its biological activity.
1,5-Disubstituted Tetrazoles: These compounds have two substituents on the tetrazole ring, which can significantly change their chemical and biological properties.
Uniqueness
5-Biphenyl-3-yl-2H-tetrazole is unique due to its combination of the biphenyl and tetrazole moieties, which confer distinct chemical and biological properties. This combination allows for selective interactions with biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-(3-phenylphenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)11-7-4-8-12(9-11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSTJGPSOCQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590179 | |
Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188890-74-6 | |
Record name | 5-([1,1'-Biphenyl]-3-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.